molecular formula C10H7BrN2O2 B1338410 3-Bromo-8-methyl-6-nitroquinoline CAS No. 210708-22-8

3-Bromo-8-methyl-6-nitroquinoline

Cat. No.: B1338410
CAS No.: 210708-22-8
M. Wt: 267.08 g/mol
InChI Key: SIHOVNCABQDJFT-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-6-nitroquinoline is an organic compound with the chemical formula C11H8BrN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine, methyl, and nitro groups in this compound makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methyl-6-nitroquinoline typically involves the bromination of 8-methylquinoline followed by nitration. One common method is the reaction of 8-methylquinoline with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of 3-Bromo-8-methyl-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methyl-6-nitroquinoline is unique due to the specific arrangement of the bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-bromo-8-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHOVNCABQDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455918
Record name 3-Bromo-8-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210708-22-8
Record name 3-Bromo-8-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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